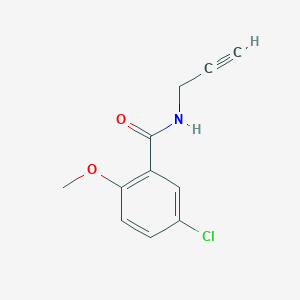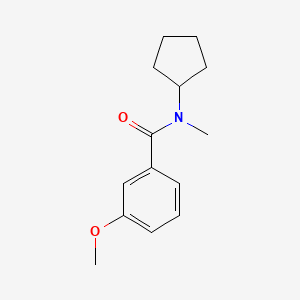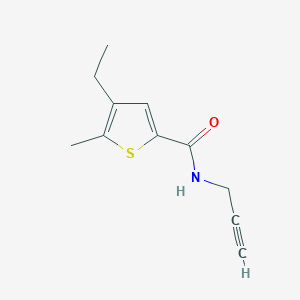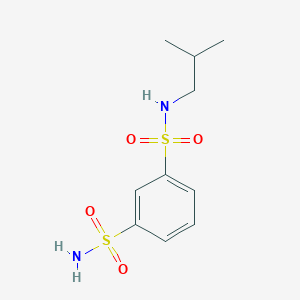
3-N-(2-methylpropyl)benzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-(2-methylpropyl)benzene-1,3-disulfonamide, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a sulfonamide-based inhibitor that has been shown to have significant effects on various biological processes.
Mécanisme D'action
The mechanism of action of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide involves the binding of the compound to the active site of the target enzyme or protein. This binding inhibits the activity of the enzyme or protein, leading to a decrease in the biological function of the target molecule.
Biochemical and Physiological Effects
3-N-(2-methylpropyl)benzene-1,3-disulfonamide has been shown to have various biochemical and physiological effects in different biological systems. For example, 3-N-(2-methylpropyl)benzene-1,3-disulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to decrease the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in lab experiments is its specificity for the target enzyme or protein. This specificity allows for the selective inhibition of the target molecule without affecting other biological processes. However, one of the limitations of using 3-N-(2-methylpropyl)benzene-1,3-disulfonamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in scientific research. One area of interest is the development of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide-based inhibitors for other enzymes and proteins. Another area of interest is the use of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in the development of new cancer therapies. Finally, the use of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in the study of acid-base balance and its role in various biological processes is another area of potential future research.
Conclusion
In conclusion, 3-N-(2-methylpropyl)benzene-1,3-disulfonamide is a sulfonamide-based inhibitor that has been widely used in scientific research. Its specificity for the target enzyme or protein makes it a valuable tool for the study of various biological processes. The synthesis method of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide involves the reaction of 2-methylpropylamine with 1,3-dichlorobenzene followed by the reaction with sodium sulfite. The mechanism of action of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide involves the binding of the compound to the active site of the target enzyme or protein. 3-N-(2-methylpropyl)benzene-1,3-disulfonamide has various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the use of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in scientific research.
Méthodes De Synthèse
The synthesis of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide involves the reaction of 2-methylpropylamine with 1,3-dichlorobenzene followed by the reaction with sodium sulfite. The final product is purified through recrystallization. The yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
3-N-(2-methylpropyl)benzene-1,3-disulfonamide has been widely used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 3-N-(2-methylpropyl)benzene-1,3-disulfonamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-N-(2-methylpropyl)benzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-8(2)7-12-18(15,16)10-5-3-4-9(6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWBZQLBWJQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(2-methylpropyl)benzene-1,3-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

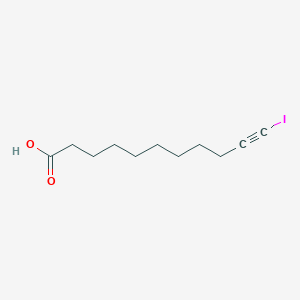
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(cyclopropanecarbonylamino)phenyl]piperidine-4-carboxamide](/img/structure/B7537042.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
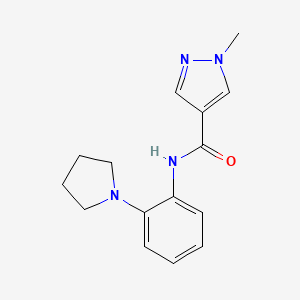
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
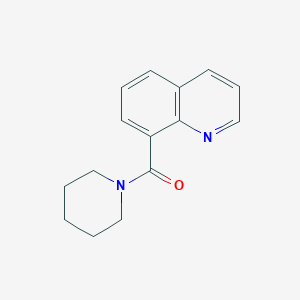
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)
